N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and a cyclohexyl-ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with benzenesulfonyl chloride to form 4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide. This intermediate is then reacted with N-cyclohexyl-N-ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzenesulfonamide group are key structural features that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
- N-cyclohexyl-N-ethyl-4-(4-methylpiperazine-1-carbonyl)benzenesulfonamide
- N-cyclohexyl-N-ethyl-4-(4-phenylpiperidine-1-carbonyl)benzenesulfonamide
Uniqueness
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl-ethyl substituent, in particular, may influence its binding affinity and selectivity for certain molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-2-28(23-11-7-4-8-12-23)32(30,31)24-15-13-21(14-16-24)25(29)27-19-17-26(18-20-27)22-9-5-3-6-10-22/h3,5-6,9-10,13-16,23H,2,4,7-8,11-12,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAAZBVQEIOIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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